molecular formula C16H17Cl2N B085133 Bis[2-(4-chlorophenyl)ethyl]amine CAS No. 13026-02-3

Bis[2-(4-chlorophenyl)ethyl]amine

Cat. No. B085133
CAS RN: 13026-02-3
M. Wt: 294.2 g/mol
InChI Key: BEOUZFHQERZIQA-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorophenyl)ethyl]amine, also known as BCEA, is a chemical compound that belongs to the class of aromatic amines. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. BCEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine involves its interaction with biological targets such as the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, which in turn affects various physiological functions. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters.

Biochemical And Physiological Effects

Bis[2-(4-chlorophenyl)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to have analgesic properties, which may be due to its interaction with the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have antidepressant and anxiolytic properties, which may be due to its ability to modulate the activity of the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have neuroprotective properties, which may be due to its ability to inhibit the activity of monoamine oxidase A.

Advantages And Limitations For Lab Experiments

Bis[2-(4-chlorophenyl)ethyl]amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, Bis[2-(4-chlorophenyl)ethyl]amine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Bis[2-(4-chlorophenyl)ethyl]amine. One potential direction is to study its potential as a drug molecule for the treatment of various neurological and psychiatric disorders. Another potential direction is to study its interactions with other biological targets, such as ion channels and transporters. Additionally, further research is needed to fully understand the mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine and its effects on various physiological functions.

Synthesis Methods

The synthesis of Bis[2-(4-chlorophenyl)ethyl]amine involves the reaction between 4-chlorobenzyl chloride and ethylenediamine under anhydrous conditions. The reaction takes place in the presence of a catalyst such as sodium carbonate or potassium carbonate. The resulting product is then purified by recrystallization.

Scientific Research Applications

Bis[2-(4-chlorophenyl)ethyl]amine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug molecule due to its ability to interact with biological targets. Bis[2-(4-chlorophenyl)ethyl]amine has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological functions including pain perception, memory, and mood regulation.

properties

CAS RN

13026-02-3

Product Name

Bis[2-(4-chlorophenyl)ethyl]amine

Molecular Formula

C16H17Cl2N

Molecular Weight

294.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]ethanamine

InChI

InChI=1S/C16H17Cl2N/c17-15-5-1-13(2-6-15)9-11-19-12-10-14-3-7-16(18)8-4-14/h1-8,19H,9-12H2

InChI Key

BEOUZFHQERZIQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl

synonyms

Bis(4-chlorophenethyl)amine

Origin of Product

United States

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